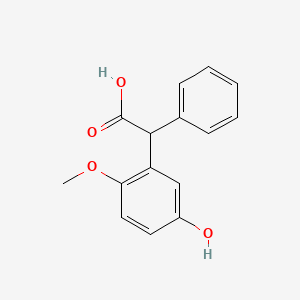![molecular formula C16H11BrN4O B15283566 N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15283566.png)
N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromophenyl and furyl groups suggests that it might exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic synthesis. A common approach might include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromophenyl group: This step might involve a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable palladium catalyst.
Attachment of the 2-furyl group: This could be done via a Friedel-Crafts acylation or another suitable method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to phenyl.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine
- N-(4-methylphenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine
Uniqueness
The presence of the bromine atom in N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine might confer unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C16H11BrN4O |
|---|---|
Molekulargewicht |
355.19 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C16H11BrN4O/c17-11-4-6-12(7-5-11)19-15-14(13-3-1-10-22-13)20-16-18-8-2-9-21(15)16/h1-10,19H |
InChI-Schlüssel |
KBZNVIJEKWCYLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=CO3)NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B15283486.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B15283490.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B15283495.png)
![5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B15283502.png)
![methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283505.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B15283514.png)
![1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(pyridin-2-yl)-1H-benzimidazole](/img/structure/B15283529.png)

![5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283540.png)
![2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283541.png)
![6-(5-Methyl-3-isoxazolyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283554.png)
![2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B15283555.png)
![4-methyl-4-(2-pyridinyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B15283560.png)
![N-[6-chloro-3-cyano-2-(methylsulfanyl)-4-quinolinyl]-2-phenylacetamide](/img/structure/B15283565.png)
